Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including functional group interconversions and coupling reactions . Without specific literature or patents describing the synthesis of “Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate”, it’s difficult to provide a detailed synthesis analysis .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate is utilized in various synthetic pathways. For instance, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate is converted into related derivatives including ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its bromo-derivatives, which are important in the synthesis of pharmacologically active compounds (Chapman et al., 1971).
- The synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for some anti-cancer drugs, demonstrates the importance of bromomethyl derivatives in medicinal chemistry (Cao Sheng-li, 2004).
- Polysubstituted aromatic carboxylic acids found in calichemicin antibiotics are synthesized from related compounds, highlighting the role of these derivatives in antibiotic synthesis (K. V. Laak & H. Scharf, 1989).
Pharmacological Research
- A study on the synthesis and pharmacological evaluation of benzobthiophen derivatives, including bromo-derivatives, provides insights into their potential as psychotropic agents (T. Högberg et al., 1990).
- Research on benzobthiophen derivatives also sheds light on their pharmacologically active nature, which could be relevant for developing new therapeutic agents (N. Chapman et al., 1968).
Material Science and Organic Synthesis
- The synthesis of bromobenzofuran derivatives points to their potential application in material science, particularly for oxidant properties and their possible impacts on biological systems (F. Karatas et al., 2006).
- The creation of methylated thienocarbazoles through palladium-catalyzed cross-coupling indicates the importance of bromobenzothiophenes in the synthesis of complex organic molecules (C. Ferreira et al., 2001).
Mechanism of Action
Properties
IUPAC Name |
methyl 5-bromo-3-(cyclohexylamino)-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-10-13(15(18)19-2)8-11(16)9-14(10)17-12-6-4-3-5-7-12/h8-9,12,17H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWPIJQWVXOTHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1NC2CCCCC2)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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